molecular formula C13H17NO4 B3378224 2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid CAS No. 1396968-87-8

2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid

Cat. No. B3378224
CAS RN: 1396968-87-8
M. Wt: 251.28 g/mol
InChI Key: YQZIPACKUSZTAF-UHFFFAOYSA-N
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Description

“2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” is a biochemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” consists of a methoxybenzoyl group attached to an amino-methylbutanoic acid backbone . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” are not fully detailed in the sources I found . For comprehensive information, a detailed experimental characterization or computational analysis would be needed.

Scientific Research Applications

Antioxidant Activity

This compound has been found to exhibit significant antioxidant activity . The in vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

The compound has been shown to have antibacterial properties . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of Novel Benzamide Compounds

The compound has been used in the synthesis of novel benzamide compounds . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Metal Chelate Activity

One of the benzamide compounds synthesized using this compound has been shown to exhibit effective metal chelate activity .

Cascade Benz Annulation

The compound has been used in the cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I) . The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .

Synthesis of Naphthooxazole

The compound has been used in the synthesis of naphthooxazole . The intramolecular cyclization, water elimination affords β-naphthol, from which thenucleophilic cyclization dehydration provides desired product naphthooxazole .

Safety and Hazards

The safety and hazards associated with “2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” are not specified in the sources I found . As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage.

Future Directions

The future directions for research involving “2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid” are not specified in the sources I found . Potential areas of interest could include further exploration of its biochemical properties and potential applications in various research contexts.

properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZIPACKUSZTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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